ABC-1
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Overview
Description
Preparation Methods
The synthesis of ABC-1 can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with o-phenylenediamine in the presence of polyphosphoric acid or phosphorus oxychloride . The reaction conditions typically include heating the mixture to facilitate the cyclization process, resulting in the formation of the benzimidazole ring.
Chemical Reactions Analysis
ABC-1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
ABC-1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ABC-1 involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in pharmacological research.
Comparison with Similar Compounds
ABC-1 can be compared with other benzimidazole derivatives, such as:
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
2-(2-methoxy-4-methylsulfinyl)phenylimidazo[4,5-b]pyridine: Known for its cardiotonic activity and used in clinical practice.
2-(2-methoxy-4-methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another cardiotonic agent with similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
309735-05-5 |
---|---|
Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2OS/c1-11-3-5-12(6-4-11)10-20-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
HRUYBRGMRSNLNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABC-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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